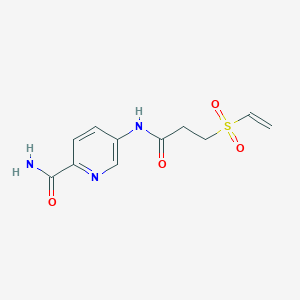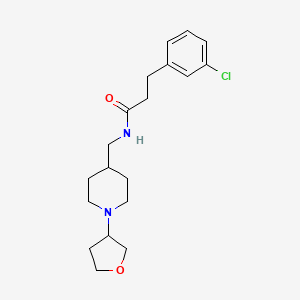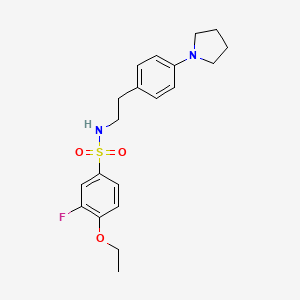![molecular formula C10H10N2O2 B2739577 3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid CAS No. 1279202-47-9](/img/structure/B2739577.png)
3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid, also known as CPP, is a compound that has been extensively studied for its potential application in neuroscience research. CPP is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in synaptic plasticity, learning, and memory.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : The synthesis of 3-(Pyrrole-2′-carboxamido)propanoic acid, a related compound, has been achieved through the reaction of β-alanine methyl ester with 2-trichloroacetylpyrrole, followed by saponification and acidification, yielding an 85.4% yield. Its crystal structure, determined by X-ray diffraction, reveals a pyrrole ring and a propionic acid subchain linked by an amido bond. This study contributes to understanding the structural properties of pyrrole derivatives, which could be crucial for further applications in material science and chemistry (Zeng Xiang, 2005).
Chemical Properties and Applications
Hydrogen Bonding Study : Research on hydrogen bonding in pyrrolidine derivatives, which include 3-(1,2-diethyl-4-oxo-1,4-dihydropyridin-3-yloxy)propanoic acid, provides insights into the interaction between carboxylic acid protons and the oxo group of heterocycles. This understanding is vital for designing molecules with specific chemical and physical properties, relevant for pharmaceuticals and materials science (P. Dobbin et al., 1993).
Electroanalytic and Spectroscopic Properties : N-substituted poly(bis-pyrrole) films, incorporating pyrrolopyridinyl derivatives, have been synthesized and characterized for their electrochromic and ion receptor properties. These compounds show potential applications in metal recovery and as ion sensors due to their selective response towards specific ions (O. Mert et al., 2013).
Biological Applications
- Tetramic Acid Compounds : Tetramic acids, which include the pyrrolidine structure, exhibit diverse bioactivities. Marine-derived microorganisms have been a significant source of novel tetramic acids, showcasing the compound's relevance in discovering new therapeutic agents (Minghua Jiang et al., 2020).
Material Science
- Layered Double Hydroxides : Pyrrole carboxylic acid derivatives have been intercalated in layered double hydroxides (LDHs), demonstrating the potential of these compounds in creating new organically modified nanocomposites for various applications, including catalysis and environmental remediation (J. Tronto et al., 2008).
Propriétés
IUPAC Name |
3-pyrrolo[2,3-b]pyridin-1-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-9(14)4-7-12-6-3-8-2-1-5-11-10(8)12/h1-3,5-6H,4,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBIEZUXUHXIQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)


![4-(5-(Tert-butyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2739499.png)
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenylbutanamide](/img/structure/B2739501.png)
![ethyl N-[(2E)-2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methylidene)-3-oxobutanoyl]carbamate](/img/structure/B2739502.png)

![N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2739508.png)

![1-[(2-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2739511.png)
![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2739512.png)
![6-benzyl-N-[3-(dimethylamino)propyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2739514.png)
![4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2739515.png)
